molecular formula C16H16O3 B1437621 2-[2-(Propan-2-yl)phenoxy]benzoic acid CAS No. 1036554-70-7

2-[2-(Propan-2-yl)phenoxy]benzoic acid

Cat. No. B1437621
M. Wt: 256.3 g/mol
InChI Key: IXEXADDSRPAPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[2-(Propan-2-yl)phenoxy]benzoic acid” is a chemical compound with the molecular formula C16H16O3 . It has a molecular weight of 256.30 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-[2-(Propan-2-yl)phenoxy]benzoic acid” consists of a benzoic acid group attached to a phenyl group via an oxygen atom . The phenyl group is further substituted with a propan-2-yl group .


Physical And Chemical Properties Analysis

“2-[2-(Propan-2-yl)phenoxy]benzoic acid” is a powder at room temperature .

Scientific Research Applications

  • Development of Novel Fluorescence Probes :2-[2-(Propan-2-yl)phenoxy]benzoic acid derivatives like HPF and APF have been developed as novel fluorescence probes. These probes can selectively detect highly reactive oxygen species such as hydroxyl radicals and hypochlorite in biological systems, making them useful tools in studying the roles of these reactive species in various biological and chemical applications (Setsukinai et al., 2003).

  • Synthesis of (F-Benzo)heterocyclic Compounds :Research has been conducted on the synthesis of (F-Benzo)heterocyclic compounds from F-benzoic acid, with the focus on achieving selective ortho-substitution via intramolecular nucleophilic cyclization. This research contributes to the understanding of the reactivity and potential applications of F-benzoic acid derivatives in organic synthesis (Inukai et al., 1981).

  • Ruthenium-Catalysed Synthesis :Studies have shown the effective use of ruthenium(II) catalysis in the synthesis of 3-hydroxy-1-propen-1-yl benzoates from 2-propyn-1-ols. This method represents an advancement in catalytic transformations, particularly in the efficient synthesis of α,β-unsaturated aldehydes, an important class of compounds in organic chemistry (Picquet et al., 2000).

  • Copper-Catalyzed Etherification of Arene C-H Bonds :The copper-catalyzed etherification of benzoic acid derivatives represents a significant advancement in organic synthesis. This method allows for the direct alkoxylation and phenoxylation of arene C-H bonds, providing a novel approach to modifying benzoic acid derivatives (Roane & Daugulis, 2013).

  • Inhibitor Targeting Cancer Metabolism :Derivatives of (aryloxyacetylamino)benzoic acids, including compounds similar to 2-[2-(Propan-2-yl)phenoxy]benzoic acid, have been identified as potential inhibitors of malate dehydrogenase, a key enzyme in cancer metabolism. This research contributes to the development of novel therapeutics targeting cancer metabolism and tumor growth (Naik et al., 2017).

properties

IUPAC Name

2-(2-propan-2-ylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11(2)12-7-3-5-9-14(12)19-15-10-6-4-8-13(15)16(17)18/h3-11H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEXADDSRPAPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Propan-2-yl)phenoxy]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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